(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Stereochemistry Diastereomeric Purity Pharmaceutical Intermediates

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a chiral, cis-configured N-Boc-protected aminopiperidine building block with a molecular weight of 214.30 g/mol. It is primarily utilized as a key intermediate in medicinal chemistry for constructing complex, stereochemically defined pharmacophores, notably in the synthesis of JAK inhibitors and antiviral agents.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1691250-97-1
Cat. No. B3108873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
CAS1691250-97-1
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1CC(CCN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
InChIKeyOGIPSHDJYIEDKG-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate (CAS 1691250-97-1) for Precision Synthesis


(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a chiral, cis-configured N-Boc-protected aminopiperidine building block with a molecular weight of 214.30 g/mol . It is primarily utilized as a key intermediate in medicinal chemistry for constructing complex, stereochemically defined pharmacophores, notably in the synthesis of JAK inhibitors and antiviral agents . Its defining feature is the specific (2R,4R) relative configuration, which directs the three-dimensional orientation of downstream functional groups, a critical parameter for target binding and biological activity that is not replicated by its trans isomers or regioisomers .

Stereochemical Stringency: Why Generic Alternatives to (2R,4R)-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate Are Insufficient


Substituting this specific compound with a generic '4-amino-2-methylpiperidine' or an incorrect stereoisomer introduces unacceptable risk in structure-activity relationship (SAR) campaigns. The (2R,4R) configuration is not a arbitrary choice; it dictates the relative spatial orientation of the 2-methyl and 4-amino substituents, locking the piperidine in a cis-conformation . Using the (2R,4S) trans isomer would fundamentally alter the molecular geometry and, consequently, the binding affinity and selectivity of the final drug candidate . Furthermore, alternatives with different N-protecting groups (e.g., Cbz instead of Boc) require orthogonal deprotection strategies and can lead to incompatible reaction conditions, adding synthetic steps and reducing overall yield.

Quantifiable Differentiation Evidence for (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate


Specified Cis-Configuration vs. Uncontrolled Trans Isomer Contamination

The target compound is certified as the (2R,4R) cis isomer with a purity of 95% . In a procurement context, this specification is directly comparable to the commercially available trans isomer, (2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate, which is explicitly listed as a distinct chemical entity with a different CAS number (1434073-26-3) . This demonstrates that suppliers recognize and quantify the difference, allowing a purchaser to specify and verify the exact stereochemistry needed, rather than relying on an undefined mixture.

Stereochemistry Diastereomeric Purity Pharmaceutical Intermediates

LogP-Driven Permeability Differentiation vs. Less Lipophilic Analogs

The predicted partition coefficient (LogP) for the target compound is 0.718 . This places it in a favorable lipophilicity range for passive membrane permeability, a key drug-likeness parameter. In comparison, a structurally similar but less alkylated analog, tert-butyl 4-aminopiperidine-1-carboxylate (without the 2-methyl group), has a lower predicted LogP of approximately 0.36 . The 0.36 LogP unit increase represents a more than 2-fold theoretical increase in partition coefficient, suggesting significantly enhanced membrane permeability for the target compound.

Lipophilicity LogP Drug-likeness Permeability

Enabling Synthesis of Enantiomerically Pure Antiviral Agents vs. Racemic Mixtures

The target compound is a documented chemical precursor for the synthesis of enantiomerically pure adamantane derivatives that are active against filovirus infection . This application specifically requires the (2R,4R) chirality to transfer enantiomeric purity to the final active pharmaceutical ingredient. Using a racemic mixture of cis-4-amino-2-methylpiperidine-1-carboxylate (CAS 1434073-24-1) would result in a racemic final product, halving the active component and potentially introducing an unwanted or toxic enantiomer. The target compound's defined chirality is therefore a strict procurement requirement for this validated synthetic pathway.

Antiviral Synthesis Enantiomeric Purity Filovirus Adamantane Derivatives

High-Impact Application Scenarios for (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate


Stereospecific Construction of JAK Inhibitor Pharmacophores

The (2R,4R) building block is employed to introduce a cis-2-methyl-4-aminopiperidine motif into pyrrolo[2,3-b]pyridine-5-carboxamide scaffolds, a core structure of several Janus kinase (JAK) inhibitors . The defined chirality of the target compound ensures the correct orientation of the amine for subsequent derivatization, directly influencing the inhibitor's selectivity profile against JAK1, JAK2, and JAK3 isoforms.

Synthesis of Enantiopure Antiviral Adamantane Derivatives

As documented in chemical supply chain databases, this compound is a key precursor for enantiomerically pure adamantane derivatives being explored for the treatment of filovirus infections . The pathway depends on the (2R,4R) configuration to set the initial chiral center, which is then propagated through the synthesis to the final drug substance.

Chiral Ligand Development for Asymmetric Catalysis

The free 4-amino group and the N-Boc protecting group provide orthogonal functional handles for creating chiral ligands. The (2R,4R) configuration of the target compound has been utilized to develop ligands that achieve enantiomeric excesses above 95% in certain asymmetric hydrogenation reactions, demonstrating its utility in producing enantiopure compounds for medicinal chemistry .

Early-Stage CNS Drug Discovery Requiring Optimized Permeability

With a predicted LogP of 0.718, this building block offers a balanced lipophilicity profile for generating compound libraries aimed at CNS targets. The 2-methyl substitution, which distinguishes it from the less lipophilic tert-butyl 4-aminopiperidine-1-carboxylate (predicted LogP ~0.36), provides a measurable advantage in permeability, making it a superior choice for lead optimization programs where crossing the blood-brain barrier is a requirement .

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